Thermal Stability vs. Saccharin
A primary differentiator for calcium cyclamate is its superior thermal stability. Authoritative sources state that calcium cyclamate is 'more resistant to cooking temperatures than saccharin,' [1]. This is a well-established class-level property of cyclamates, making them uniquely suited for applications involving heat treatment where saccharin may degrade or lose sweetness. A key quantitative marker for its stability is the loss of crystalline water at 140°C over 2 hours, with decomposition not occurring until 500°C [2].
| Evidence Dimension | Thermal Stability / Resistance to Cooking Temperatures |
|---|---|
| Target Compound Data | Stable; dehydration at 140°C, decomposes at 500°C |
| Comparator Or Baseline | Saccharin: Less resistant to cooking temperatures |
| Quantified Difference | Qualitative class-level inference: More resistant to cooking temperatures |
| Conditions | Aqueous solutions / solid form under typical cooking and baking conditions |
Why This Matters
This thermal robustness enables the use of calcium cyclamate in baked goods and other heat-processed foods where saccharin is a less viable option, thus creating a specific procurement advantage for manufacturers of such products.
- [1] DrugFuture. (n.d.). Calcium Cyclamate. View Source
- [2] iChemistry. (n.d.). CAS:139-06-0. View Source
